Methyl [4-(3-Oxobutyl)phenoxy]acetate
Description
Methyl [4-(3-Oxobutyl)phenoxy]acetate is an organic ester compound characterized by a phenoxy backbone substituted with a 3-oxobutyl group at the para position, linked to a methyl acetate moiety. For instance, "4-(3-oxobutyl)phenyl acetate" (CAS 3572-06-3) shares a similar backbone, differing by replacing the methyl ester with an acetyl group .
Properties
IUPAC Name |
methyl 2-[4-(3-oxobutyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)3-4-11-5-7-12(8-6-11)17-9-13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZSSOLZBAVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [4-(3-Oxobutyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(3-oxobutyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(3-Oxobutyl)phenoxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl [4-(3-Oxobutyl)phenoxy]acetate can be synthesized through several methods, often involving the reaction of phenolic compounds with acylating agents. The synthesis typically results in a compound characterized by its ester functional group, which contributes to its reactivity and utility in further chemical modifications.
Key Synthesis Pathways
- Friedel-Crafts Acylation : This method involves the acylation of phenolic compounds using acyl chlorides or anhydrides in the presence of Lewis acids like aluminum chloride. This approach is beneficial for producing high yields of the desired ester .
- Esterification Reactions : Direct esterification of carboxylic acids with alcohols under acidic conditions can also yield this compound, allowing for variations in substituents on the aromatic ring to tailor biological activity .
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications. Its structural motif is similar to known bioactive compounds, which suggests potential efficacy in various therapeutic areas.
Antihistaminic and Antiallergic Properties
Research indicates that derivatives of this compound may act as intermediates in the synthesis of antihistamines and antiallergy agents. The presence of the 3-oxobutyl group is believed to enhance binding affinity to histamine receptors, thus providing therapeutic effects against allergic reactions .
Bronchodilator Activity
The compound has also been explored for its potential bronchodilator effects. Studies have shown that modifications to the phenoxyacetate structure can lead to improved efficacy in treating respiratory conditions such as asthma by relaxing bronchial smooth muscles .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the industrial sector, particularly in the production of specialty chemicals.
Key Industrial Uses
- Intermediate for Fine Chemicals : The compound serves as an important intermediate in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals. Its ability to undergo further transformations makes it valuable in synthetic pathways .
- Solvent Properties : Due to its chemical stability and solubility characteristics, this compound can be utilized as a solvent or co-solvent in chemical reactions, enhancing reaction conditions and product yields .
Mechanism of Action
The mechanism of action of Methyl [4-(3-Oxobutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with aromatic receptors, while the ketone and acetate moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-Methylphenoxyacetate
- Structure: Ethyl ester with a methyl-substituted phenoxy group.
- Molecular Formula : C₁₁H₁₄O₃ (MW 194.23) .
- Properties : Soluble in organic solvents, with documented refractive index (1.493–1.497) and acid value (<1.0 mg KOH/g).
- Applications : Used as a flavoring agent, supported by JECFA and FCC standards .
- Key Difference: The ethyl ester and methyl substituent reduce ketone-related reactivity compared to Methyl [4-(3-Oxobutyl)phenoxy]acetate.
Dimethyl 2,2′-[1,4-Phenylenebis(oxy)]diacetate
- Structure : Two methyl acetates linked via a 1,4-phenylene dioxy bridge.
- Molecular Formula : C₁₄H₁₆O₈ (CAS 5897-78-9) .
- Properties : Higher molecular complexity and polarity due to dual ester groups.
- Applications: Potential use in polymer or liquid crystal synthesis, as seen in bent-core compounds with mesomorphic behavior .
- Key Difference : The absence of a ketone group limits its applicability in redox reactions compared to the target compound.
Methyl 4-(Trifluoromethyl)benzoylacetate
- Structure : Methyl ester with a trifluoromethylbenzoyl group.
- Properties : Enhanced electron-withdrawing effects from the trifluoromethyl group, increasing stability and altering solubility.
- Applications : Likely used in agrochemicals or pharmaceuticals due to fluorine’s bioactivity.
- Key Difference : The trifluoromethyl group introduces distinct electronic properties compared to the 3-oxobutyl chain.
4-(3-Oxobutyl)phenyl Acetate
- Structure : Acetate ester analog of the target compound.
- CAS : 3572-06-3 .
- Key Difference : The acetyl group may confer different volatility and flavor profiles compared to the methyl acetate moiety.
Comparative Analysis Table
*Note: Data for this compound inferred from structural analogs.
Biological Activity
Methyl [4-(3-Oxobutyl)phenoxy]acetate, with the molecular formula C13H16O4, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a phenoxy group linked to an acetate moiety through a butyl chain with a ketone functional group. This unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenoxy group can engage with aromatic receptors, while the ketone and acetate groups facilitate hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the phenoxy group may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have shown that compounds with related structures can induce cytotoxic effects in various cancer cell lines. For example, derivatives of butyrolactones have demonstrated IC50 values in the low micromolar range against cancer cells, suggesting that this compound may possess similar properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Butyrolactone Derivative | U251 | 12.02 ± 0.5 |
| Butyrolactone Derivative | U87 | 9.52 ± 0.81 |
3. Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies on related compounds have shown promising results in reducing inflammation markers in vitro .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study evaluating various derivatives of butyrolactones, this compound was tested alongside other compounds for its cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity, particularly against U251 and U87 cell lines, supporting its potential as an anticancer agent .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of phenoxy-containing compounds revealed that this compound could effectively reduce oxidative stress markers in cultured cells, highlighting its potential therapeutic applications in oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
This compound can be compared to other similar compounds such as 4-(3-Oxobutyl)phenyl acetate and methyl 2-[4-(3-oxobutyl)phenoxy]acetate. Each compound exhibits varying degrees of biological activity based on structural differences.
| Compound | Antioxidant Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-(3-Oxobutyl)phenyl acetate | Low | Moderate |
| Methyl 2-[4-(3-oxobutyl)phenoxy]acetate | High | High |
Q & A
Basic: What are the established synthetic routes for Methyl [4-(3-Oxobutyl)phenoxy]acetate, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves Knoevenagel condensation to introduce the 3-oxobutyl moiety onto the phenolic ring, followed by esterification with methyl chloroacetate. Key steps include:
- Condensation : Reacting 4-hydroxyacetophenone derivatives with ethyl acetoacetate in ethanol under reflux (6–8 hours) using a base catalyst (e.g., sodium ethoxide) to form the 3-oxobutyl intermediate .
- Esterification : Coupling the phenolic intermediate with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) with a mild base (e.g., K₂CO₃) at 60–80°C for 12 hours .
Optimization : Yield improvements (>75%) are achieved by controlling moisture (anhydrous conditions), using excess methyl chloroacetate (1.5 eq), and slow addition to minimize side reactions.
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Answer:
Density Functional Theory (DFT) calculations can model the compound’s electrophilic sites. For example:
- The 3-oxobutyl ketone and ester carbonyl are reactive toward nucleophiles (e.g., Grignard reagents). DFT studies (B3LYP/6-31G* basis set) reveal electron-deficient regions at the carbonyl carbons (partial charges: +0.32 e for ketone, +0.28 e for ester) .
- Transition state analysis predicts activation barriers for nucleophilic attack, guiding solvent selection (e.g., THF vs. DCM) and temperature regimes.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : Key signals include the methyl ester singlet (~δ 3.7 ppm), aromatic protons (δ 6.8–7.2 ppm), and ketone-adjacent methylene protons (δ 2.6–2.8 ppm) .
- IR Spectroscopy : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1715 cm⁻¹ (ketone) confirm functional groups .
- GC-MS : Fragmentation patterns (e.g., m/z 149 for the phenoxyacetate ion) validate structural integrity .
Advanced: What strategies resolve contradictions in biological activity data for this compound across different studies?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:
- Standardized assays : Use recombinant enzymes (e.g., COX-2 for anti-inflammatory studies) to reduce batch-to-batch variability .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds. For example, conflicting IC₅₀ values for α-glucosidase inhibition may reflect differences in substrate concentration (e.g., 1 mM vs. 5 mM p-nitrophenyl glucopyranoside) .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify trends obscured by outliers.
Basic: How does the presence of the 3-oxobutyl group influence the compound’s physical properties?
Answer:
The 3-oxobutyl substituent increases lipophilicity (logP ~2.8) compared to non-ketone analogs (logP ~1.5), enhancing membrane permeability in biological assays. It also introduces:
- Conformational rigidity : Restricted rotation around the ketone-adjacent C-C bond stabilizes specific stereoelectronic configurations .
- Hydrogen-bonding capacity : The ketone oxygen acts as a weak H-bond acceptor, affecting solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 3 mg/mL in water) .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Answer:
- Fluorescence-based assays : For kinase inhibition , use Z′-LYTE™ kits (e.g., EGFR tyrosine kinase) with ATP Km values adjusted to physiological levels (1–2 mM) .
- Colorimetric assays : Measure α-glucosidase inhibition using p-nitrophenyl glucopyranoside (405 nm absorbance; IC₅₀ calculation via nonlinear regression) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to targets like COX-2, with immobilization via amine coupling on CM5 chips .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (8:2 to 6:4) to separate ester derivatives .
- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for 12 hours, achieving >95% purity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
- Electron-withdrawing substituents : Replace the 4-phenoxy methyl group with trifluoromethyl to enhance enzyme-binding affinity (ΔΔG = -2.1 kcal/mol via docking studies) .
- Steric modifications : Introduce ortho-methyl groups on the phenyl ring to reduce off-target interactions (e.g., 10-fold selectivity for COX-2 over COX-1) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent ketone photooxidation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: How does the compound’s conformational flexibility impact its interaction with biological targets?
Answer:
Molecular dynamics simulations (100 ns trajectories) reveal that the 3-oxobutyl group adopts a synclinal conformation in enzyme binding pockets, maximizing van der Waals contacts with hydrophobic residues (e.g., Leu384 in COX-2). Rigid analogs show 3-fold lower binding affinity, highlighting the role of flexibility in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
